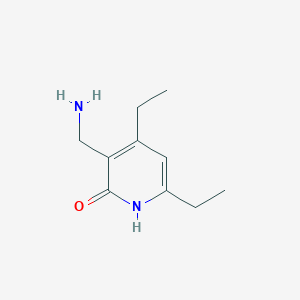
2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse biological activities and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid typically involves the reaction of 4-methylthiazole with butanoic acid derivatives under specific conditions. One common method involves the use of thiazole derivatives and butanoic acid in the presence of catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
化学反应分析
Types of Reactions
2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various substituted thiazole compounds. These products have different properties and applications in scientific research.
科学研究应用
2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of various chemicals, biocides, fungicides, and dyes.
作用机制
The mechanism of action of 2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring allows the compound to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
2-Methyl-4-(4-methylthiazol-5-yl)butanoic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
These compounds share the thiazole ring structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
属性
分子式 |
C9H13NO2S |
|---|---|
分子量 |
199.27 g/mol |
IUPAC 名称 |
2-methyl-4-(4-methyl-1,3-thiazol-5-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-6(9(11)12)3-4-8-7(2)10-5-13-8/h5-6H,3-4H2,1-2H3,(H,11,12) |
InChI 键 |
CDFXEYURWRGZTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)CCC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


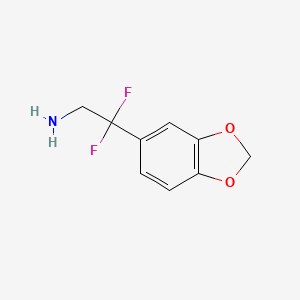
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B13541732.png)
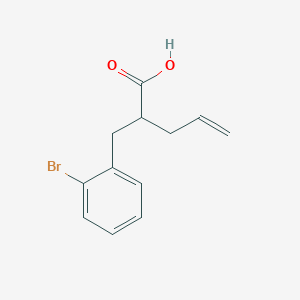
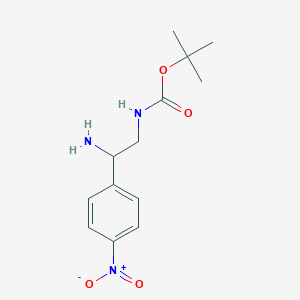
![1-[(4-Bromo-2-chlorophenyl)methyl]piperazine](/img/structure/B13541753.png)

![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)

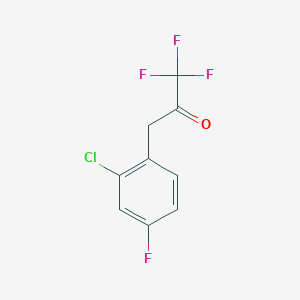
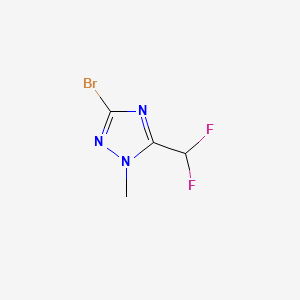
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)


